N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide
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Overview
Description
N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group attached to a pyridine ring, which is further connected to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting 3-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.
Coupling with Methoxybenzamide: The intermediate product is then coupled with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The pyridine ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or nitrating agents like nitric acid.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the benzyloxy and methoxy groups, which may result in different biological activities.
2-methoxy-N-(pyridin-2-yl)benzamide: Similar structure but without the benzyloxy group.
N-(3-benzyloxyphenyl)pyridin-2-ylmethanamine: Contains a similar benzyloxy group but differs in the amine moiety.
Uniqueness: N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide is unique due to the combination of the benzyloxy and methoxybenzamide groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, enzyme inhibition, and structure-activity relationships (SAR) based on diverse research findings.
1. Chemical Structure and Properties
This compound features a complex structure that includes a pyridine ring, a methoxy group, and a benzyloxy moiety. This structural diversity is crucial for its interaction with biological targets.
2. Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various derivatives of benzamide compounds, including this compound. The following table summarizes the IC50 values against different cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 3.1 | |
This compound | HCT 116 | 5.3 | |
Doxorubicin | MCF-7 | 0.1 | |
Etoposide | HCT 116 | 0.5 |
The compound demonstrated selective activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.1 µM, indicating promising potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in cancer proliferation and survival pathways.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to decreased proliferation.
4. Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the core structure significantly influence biological activity:
- Substituent Effects : Introduction of various substituents on the benzene and pyridine rings alters the binding affinity and selectivity towards specific targets.
- Optimal Substitution : The presence of both methoxy and benzyloxy groups appears to enhance the inhibitory activity against cancer cell lines compared to other derivatives lacking these groups.
Case Study 1: Antiviral Activity
In a study targeting viral proteases, compounds structurally similar to this compound were evaluated for their ability to inhibit SARS-CoV-2 and dengue virus proteases. The most active derivatives showed submicromolar activity in cellular assays, suggesting potential for antiviral applications .
Case Study 2: Antibacterial Activity
Another study explored the antibacterial properties of related benzamide derivatives against Gram-positive bacteria. Some derivatives exhibited significant minimum inhibitory concentrations (MIC), indicating their potential as antibacterial agents .
Properties
IUPAC Name |
2-methoxy-N-(3-phenylmethoxypyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-11-6-5-10-16(17)20(23)22-19-18(12-7-13-21-19)25-14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVHKPLLAWBAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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